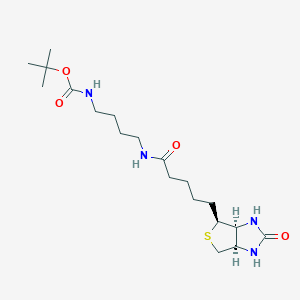
N-Biotinyl-N'-Boc-1,4-butanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Biotinyl-N’-Boc-1,4-butanediamine is a biotinylated biochemical assay reagent that can be used as a biological material or organic compound for life science-related research . This compound is characterized by its biotinyl group, which is essential for various biochemical applications, particularly in the field of molecular biology and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-N’-Boc-1,4-butanediamine typically involves the reaction of biotin with N-Boc-1,4-butanediamine. The process begins with the protection of the amine group of 1,4-butanediamine using a Boc (tert-butoxycarbonyl) group. This is followed by the biotinylation of the protected amine using biotin-N-hydroxysuccinimide ester (biotin-NHS) under mild conditions .
Industrial Production Methods
Industrial production of N-Biotinyl-N’-Boc-1,4-butanediamine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification systems to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
N-Biotinyl-N’-Boc-1,4-butanediamine undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Coupling Reactions: The biotinyl group allows for coupling with various biomolecules, such as proteins and nucleic acids, through amide bond formation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Biotinylation: Biotin-NHS is used for the biotinylation step, typically in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include biotinylated derivatives of various biomolecules, which are useful in a wide range of biochemical assays and research applications .
科学研究应用
N-Biotinyl-N’-Boc-1,4-butanediamine has several scientific research applications, including:
作用机制
The mechanism of action of N-Biotinyl-N’-Boc-1,4-butanediamine involves the biotinylation of target molecules. The biotinyl group binds to avidin or streptavidin with high affinity, allowing for the detection, purification, and immobilization of biotinylated molecules . This interaction is widely used in various biochemical and molecular biology assays .
相似化合物的比较
Similar Compounds
N-Boc-1,4-butanediamine: A precursor in the synthesis of N-Biotinyl-N’-Boc-1,4-butanediamine, used in the preparation of pharmacologically active compounds.
Biotin-NHS: A reagent used for the biotinylation of amines, similar to N-Biotinyl-N’-Boc-1,4-butanediamine.
Uniqueness
N-Biotinyl-N’-Boc-1,4-butanediamine is unique due to its dual functionality, combining the biotinyl group for biochemical applications with the Boc-protected amine for further chemical modifications . This makes it a versatile reagent in various research and industrial applications.
属性
IUPAC Name |
tert-butyl N-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O4S/c1-19(2,3)27-18(26)21-11-7-6-10-20-15(24)9-5-4-8-14-16-13(12-28-14)22-17(25)23-16/h13-14,16H,4-12H2,1-3H3,(H,20,24)(H,21,26)(H2,22,23,25)/t13-,14-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYIVBSOJVLBKD-DZKIICNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl](/img/structure/B8223158.png)

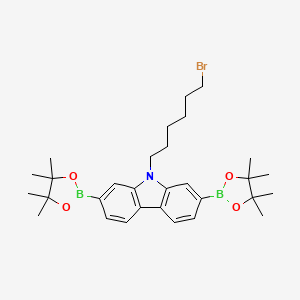
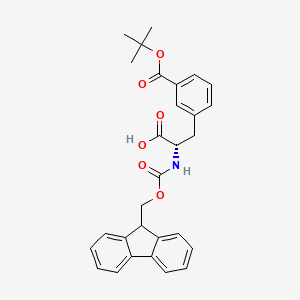
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223182.png)
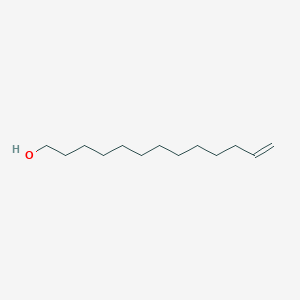
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8223198.png)
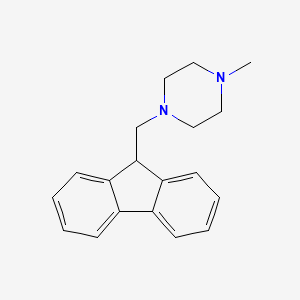
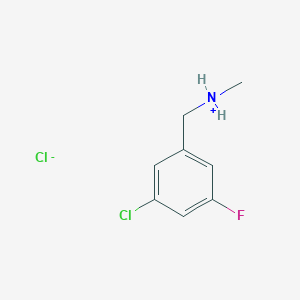
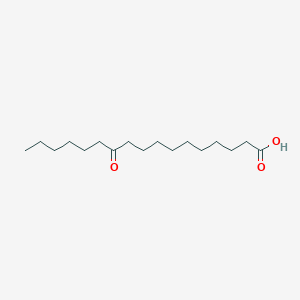
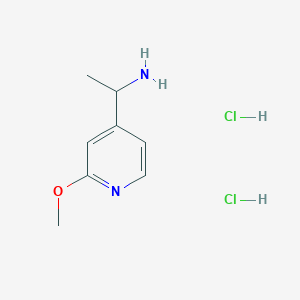
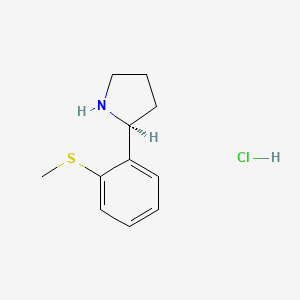
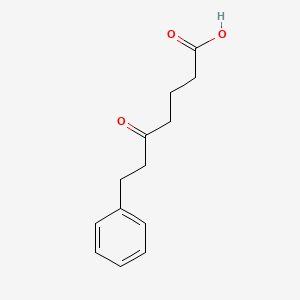
![[S(R)]-N-[(R)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8223269.png)
